molecular formula C12H8N2OS B3106052 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 156424-60-1

7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B3106052
CAS RN: 156424-60-1
M. Wt: 228.27
InChI Key: KLHTXUMTNSNMNQ-UHFFFAOYSA-N
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Description

“7-phenylthieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C12H8N2O3S . It is a derivative of thieno[3,2-d]pyrimidin-4-one, which is a class of compounds that have been found to exhibit various types of pharmacological activity .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives has been reported in the literature. An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .


Molecular Structure Analysis

The molecular structure of “7-phenylthieno[3,2-d]pyrimidin-4(3H)-one” includes a thieno[3,2-d]pyrimidin-4-one core with a phenyl group at the 7-position .

Scientific Research Applications

Inhibitor of h-NTPdase1

The compound N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine, a derivative of 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, selectively inhibits the activity of h-NTPdase1 with an IC50 value of 0.62±0.02 μM . This suggests that 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one and its derivatives could be used in the development of drugs targeting h-NTPdase1.

Inhibitor of h-NTPdase2

Another derivative of 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, the compound 4d, was found to be the most potent inhibitor of h-NTPdase2 with a sub-micromolar IC50 value of 0.33±0.09 μM . This indicates potential applications in the treatment of diseases where h-NTPdase2 is implicated.

Inhibitor of h-NTPdase3

Compounds derived from 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one have also been found to selectively inhibit isozymes h-NTPdase3 . This suggests potential applications in the development of selective inhibitors for h-NTPdase3.

Inhibitor of h-NTPdase8

Similarly, these compounds were found to be selective inhibitors for isozymes h-NTPdase8 . This suggests potential applications in the development of selective inhibitors for h-NTPdase8.

Intermediates in the Synthesis of GABAB Receptor Modulators

Derivatives of thieno[2,3-d]pyrimidine-4-carboxylic acid, which 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a part of, have been used as intermediates in the synthesis of GABAB receptor modulators . These modulators are potentially useful for the treatment of central nervous system disorders.

Antimicrobial Activity

Some derivatives of thieno[2,3-d]pyrimidines, which include 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, have been found to have antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents.

properties

IUPAC Name

7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-12-11-10(13-7-14-12)9(6-16-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHTXUMTNSNMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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